alpha-Chlorocinnamaldehyde

Description

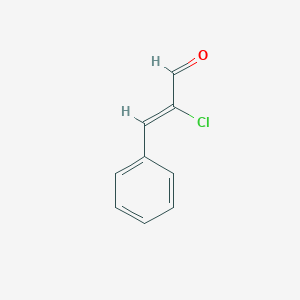

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031058 | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-42-9, 33603-89-3 | |

| Record name | Cinnamaldehyde, alpha-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Chlorocinnamaldehyde

Abstract

α-Chlorocinnamaldehyde is a valuable synthetic intermediate whose utility spans from fine chemicals to pharmaceutical building blocks.[1] Its structure, featuring an electrophilic aldehyde and a reactive vinyl chloride moiety, makes it a versatile precursor for a variety of molecular scaffolds. This guide provides a comprehensive overview of the primary synthetic strategies for α-Chlorocinnamaldehyde, with a focus on reaction mechanisms, experimental causality, and practical laboratory protocols. We will dissect the core methodologies, including direct α-chlorination of cinnamaldehyde and alternative olefination routes, offering researchers and drug development professionals the foundational knowledge required for its efficient synthesis.

Introduction to α-Chlorocinnamaldehyde

α-Chlorocinnamaldehyde, systematically named (2E)-2-chloro-3-phenylprop-2-enal, is an α,β-unsaturated aldehyde bearing a chlorine atom at the α-position relative to the carbonyl group.[2] This substitution pattern critically influences the molecule's reactivity. The electron-withdrawing nature of both the chlorine and the aldehyde group polarizes the carbon-carbon double bond, creating multiple electrophilic sites susceptible to nucleophilic attack. This inherent reactivity is key to its role as a versatile building block in organic synthesis.

Core Synthetic Strategies

The synthesis of α-Chlorocinnamaldehyde can be broadly approached via two distinct strategies: the direct functionalization of a pre-existing cinnamaldehyde skeleton or the construction of the chlorinated aldehyde from simpler precursors. The choice of method is often dictated by factors such as substrate availability, desired stereoselectivity, and scalability.

Direct α-Chlorination of Cinnamaldehyde

The most direct route involves the selective chlorination of cinnamaldehyde at the α-position. This transformation is mechanistically non-trivial; the α-proton of an unsaturated aldehyde is not highly acidic, and the molecule possesses other reactive sites, including the β-carbon, the aldehyde carbonyl, and the aromatic ring. Therefore, successful α-chlorination hinges on the generation of a reactive nucleophilic intermediate—typically an enol or an enamine—that can attack an electrophilic chlorine source.[3]

The core principle behind α-halogenation of carbonyl compounds is the conversion of the neutral, electrophilic carbonyl into a nucleophilic intermediate.[3]

-

Acid-Catalyzed Enol Pathway : In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-proton. Subsequent deprotonation by a weak base yields a neutral enol intermediate. The π-system of the enol is nucleophilic and readily attacks an electrophilic halogen source.

-

Organocatalytic Enamine Pathway : A more modern and highly effective approach utilizes secondary amine organocatalysts (e.g., proline and its derivatives). The amine reversibly condenses with the aldehyde to form a positively charged iminium ion. Deprotonation at the α-position generates a neutral enamine. This enamine is a significantly stronger nucleophile than its corresponding enol, enabling rapid and efficient reaction with even mild electrophilic chlorine sources.[4][5] This pathway is central to many enantioselective α-functionalization reactions.

Diagram 1: General Mechanisms for α-Chlorination

Caption: Step-by-step workflow for synthesis and purification.

Materials and Reagents:

-

trans-Cinnamaldehyde

-

N-Chlorosuccinimide (NCS)

-

L-Proline (or other suitable secondary amine catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stir bar, add trans-cinnamaldehyde (1.0 eq) and L-proline (0.1 eq). Dissolve the components in anhydrous dichloromethane (approx. 0.2 M concentration relative to cinnamaldehyde).

-

Cooling : Place the flask in an ice-water bath and stir the solution for 10 minutes to bring the temperature to 0 °C.

-

Addition of NCS : Slowly add N-Chlorosuccinimide (1.1 eq) to the cooled reaction mixture in small portions over 30 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and minimize potential side reactions by keeping the concentration of the chlorinating agent low at any given time.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching : Once the reaction is complete, quench the mixture by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NCS. Stir vigorously for 10 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing and Drying : Wash the combined organic phase with brine to remove residual water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure α-Chlorocinnamaldehyde.

Conclusion

The synthesis of α-Chlorocinnamaldehyde is a well-established yet nuanced process. While classical methods using powerful chlorinating agents like sulfuryl chloride are viable, modern organocatalytic approaches utilizing N-chlorosuccinimide offer superior selectivity, milder reaction conditions, and a more favorable safety profile. The choice of methodology should be guided by the specific requirements of the research or development program, including scale, purity requirements, and stereochemical considerations. Understanding the underlying mechanistic principles—particularly the generation of enol or enamine intermediates—is paramount to troubleshooting and optimizing any chosen synthetic route.

References

-

Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

Sources

alpha-Chlorocinnamaldehyde CAS number 18365-42-9

An In-depth Technical Guide to α-Chlorocinnamaldehyde (CAS 18365-42-9): Properties, Synthesis, and Applications in TRPA1 Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α-Chlorocinnamaldehyde (α-Cl-HCA), a key chemical tool in the study of Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical characteristics, synthesis, and practical applications, with a focus on the underlying scientific principles and experimental best practices.

Introduction to α-Chlorocinnamaldehyde: A Potent TRPA1 Antagonist

α-Chlorocinnamaldehyde, with the CAS number 18365-42-9, is a derivative of cinnamaldehyde. It is recognized primarily for its role as a selective and covalent antagonist of the TRPA1 ion channel. Unlike its parent compound, cinnamaldehyde, which is a known TRPA1 agonist, the addition of a chlorine atom at the alpha position dramatically reverses its pharmacological activity. This unique property makes α-Cl-HCA an invaluable tool for investigating the physiological and pathophysiological roles of TRPA1, which is implicated in pain, inflammation, and respiratory conditions.

TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of exogenous and endogenous irritants, including environmental pollutants, inflammatory agents, and oxidative stress byproducts. Its activation leads to the influx of calcium and sodium ions, resulting in cellular depolarization and the sensation of pain or irritation. The ability of α-Cl-HCA to selectively block this channel allows for the precise dissection of its contributions to these biological processes.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of α-Cl-HCA is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 18365-42-9 | N/A |

| Molecular Formula | C9H7ClO | N/A |

| Molecular Weight | 166.60 g/mol | N/A |

| Appearance | Pale yellow to yellow solid or oil | N/A |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |

| Boiling Point | ~276.5 °C at 760 mmHg (Predicted) | N/A |

| Isomeric Form | Primarily available as the (E)-isomer | N/A |

The key structural feature of α-Cl-HCA is the electrophilic α,β-unsaturated aldehyde moiety, which is crucial for its covalent interaction with the TRPA1 channel. The chlorine atom at the α-position enhances the electrophilicity of the β-carbon, facilitating a Michael addition reaction with nucleophilic residues on the channel protein.

Synthesis and Purification

The synthesis of α-Chlorocinnamaldehyde is typically achieved through an aldol condensation reaction followed by chlorination. A representative synthetic workflow is outlined below.

Diagram: Synthetic Pathway of α-Chlorocinnamaldehyde

Caption: Synthetic route from Benzaldehyde to α-Chlorocinnamaldehyde.

Step-by-Step Synthetic Protocol:

-

Synthesis of Cinnamaldehyde:

-

In a reaction vessel, combine benzaldehyde and acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide).

-

The reaction is typically carried out in a suitable solvent such as ethanol or water.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the cinnamaldehyde using an organic solvent.

-

Purify the crude product by distillation under reduced pressure.

-

-

α-Chlorination of Cinnamaldehyde:

-

Dissolve the purified cinnamaldehyde in a chlorinated solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution.

-

The reaction may require a radical initiator (e.g., AIBN) or UV irradiation to proceed efficiently.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Once the reaction is complete, wash the mixture to remove any unreacted NCS and byproducts.

-

Dry the organic layer and concentrate it under reduced pressure.

-

-

Purification of α-Chlorocinnamaldehyde:

-

The crude α-Cl-HCA is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

-

The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

-

Mechanism of Action: Covalent Modification of TRPA1

The antagonistic effect of α-Cl-HCA on the TRPA1 channel is mediated by a covalent modification of specific cysteine residues within the protein. This mechanism is a key aspect of its high potency and long-lasting inhibitory effects.

Diagram: Mechanism of α-Cl-HCA Inhibition of TRPA1

An In-Depth Technical Guide to α-Chlorocinnamaldehyde (C₉H₇ClO) for Advanced Research Applications

This technical guide provides a comprehensive overview of α-chlorocinnamaldehyde, a reactive α,β-unsaturated aldehyde with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, synthesis, biological activity, and applications as a versatile chemical intermediate.

Introduction: The Chemical Versatility and Biological Significance of α-Chlorocinnamaldehyde

α-Chlorocinnamaldehyde, with the molecular formula C₉H₇ClO, is an aromatic aldehyde that has garnered interest in the scientific community due to its unique chemical structure and biological reactivity.[1][2] As an α,β-unsaturated aldehyde, its reactivity is largely dictated by the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack.[3][4] This inherent reactivity is the foundation for its biological effects and its utility as a synthetic building block. This guide will delve into the multifaceted nature of this compound, providing a robust resource for its application in a research and development setting.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of α-chlorocinnamaldehyde is paramount for its effective use in research.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO | [2] |

| Molecular Weight | 166.60 g/mol | [2] |

| CAS Number | 18365-42-9 | [2] |

| Appearance | Brown liquid after melting | [5] |

| Melting Point | 20-22 °C | [6] |

| Boiling Point | 107-108 °C at 3 mmHg | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of α-chlorocinnamaldehyde.

Predicted ¹H NMR Spectral Data:

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Vinylic Proton (=CH-Ph): A singlet is anticipated in the region of 7.0-8.0 ppm.

-

Aromatic Protons (C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the range of 7.2-7.8 ppm.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of 190-200 ppm.

-

Vinylic Carbons (=C(Cl)CHO and =CH-Ph): Signals are expected between 120-150 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the 125-140 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum of α-chlorocinnamaldehyde will prominently feature a strong absorption band corresponding to the C=O stretch of the conjugated aldehyde, typically found around 1680-1700 cm⁻¹. Other characteristic peaks include those for the C=C stretch of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of α-Chlorocinnamaldehyde: A Practical Approach

The synthesis of α-chlorocinnamaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction and catalytic olefination being notable approaches.[2][4][10] The following section details a representative experimental protocol adapted from a catalytic olefination strategy, providing a clear workflow for its laboratory-scale preparation.

Synthetic Workflow: Catalytic Olefination of Benzaldehyde Hydrazone

This method involves the conversion of an aromatic aldehyde into its hydrazone, followed by a catalytic olefination reaction to yield the α-chlorocinnamaldehyde precursor, which is then hydrolyzed to the final product.

Caption: Synthetic workflow for α-chlorocinnamaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of Benzaldehyde Hydrazone

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude benzaldehyde hydrazone can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system if necessary.

Step 2: Catalytic Olefination

-

To a solution of benzaldehyde hydrazone (1 equivalent) in a dry, inert solvent such as dioxane, add 2-trichloromethyl-1,3-dioxolane (1.2 equivalents).

-

Add a catalytic amount of a suitable catalyst, such as copper(I) chloride (CuCl) (e.g., 5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The filtrate, containing the ethylene acetal of α-chlorocinnamaldehyde, is carried forward to the next step.

Step 3: Hydrolysis to α-Chlorocinnamaldehyde

-

To the filtrate from the previous step, add an aqueous solution of a mineral acid, such as hydrochloric acid (e.g., 2 M HCl).

-

Heat the mixture with stirring to facilitate the hydrolysis of the acetal.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α-chlorocinnamaldehyde.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain the final compound.

Biological Activity and Mechanism of Action

The biological activity of α-chlorocinnamaldehyde is primarily attributed to its nature as an α,β-unsaturated aldehyde, which makes it a potent electrophile.[3]

Tyrosinase Inhibition

One of the most well-documented biological activities of α-chlorocinnamaldehyde is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetics for the treatment of hyperpigmentation disorders.

| Compound | IC₅₀ (mM) on monophenolase | IC₅₀ (mM) on diphenolase |

| α-Chlorocinnamaldehyde | 0.140 | 0.110 |

| α-Bromocinnamaldehyde | 0.075 | 0.049 |

| α-Methylcinnamaldehyde | 0.440 | 0.450 |

The inhibitory mechanism is believed to involve the interaction of the aldehyde with amino acid residues in the active site of the enzyme, rather than direct chelation of the copper ions.[3]

Caption: Inhibition of melanin synthesis by α-chlorocinnamaldehyde.

General Mechanism: Reaction with Biological Nucleophiles

The electrophilic nature of the β-carbon in α,β-unsaturated aldehydes allows them to readily react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins and the antioxidant glutathione (GSH), via a Michael addition reaction.[1][3][4] This covalent modification of proteins can lead to a wide range of cellular effects, including enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[4] The formation of glutathione adducts can deplete cellular antioxidant defenses, further contributing to cytotoxicity.[11][12][13]

The aldehyde functional group can also participate in the formation of Schiff bases with the amino groups of lysine residues in proteins or with amino groups in DNA bases, potentially leading to genotoxicity.[14][15][16]

Applications in Drug Development and Medicinal Chemistry

α-Chlorocinnamaldehyde and related α,β-unsaturated aldehydes serve as valuable building blocks in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.[17][18][19]

As a Pharmaceutical Intermediate

The reactive nature of α-chlorocinnamaldehyde makes it a useful intermediate for the introduction of the cinnamaldehyde scaffold into larger molecules. While specific examples of its use in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The α-chloro substituent provides an additional site for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. For instance, related cinnamaldehyde derivatives are used in the synthesis of various therapeutic agents.[20][21][22][23]

Potential Therapeutic Applications

Given the biological activities of cinnamaldehyde and its analogs, α-chlorocinnamaldehyde itself may possess therapeutic properties that warrant further investigation. The parent compound, cinnamaldehyde, has been reported to have anti-inflammatory, antimicrobial, and anticancer activities.[24][25] The introduction of a chlorine atom at the α-position can modulate the electronic properties and reactivity of the molecule, potentially leading to enhanced or novel biological effects.[24]

Safety and Handling

α-Chlorocinnamaldehyde is classified as an irritant and should be handled with appropriate safety precautions in a laboratory setting.[2][7]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with skin, wash with plenty of water (P302+P352). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[7]

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood.

ADME/Tox Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of a compound is a critical determinant of its potential as a drug candidate.[26][27][28][29][30]

Predicted ADME/Tox Properties of α-Chlorocinnamaldehyde:

While extensive experimental ADME/Tox data for α-chlorocinnamaldehyde is not available in the public domain, computational predictions based on its structure can provide valuable insights.

-

Absorption: Its relatively small size and moderate lipophilicity suggest that it may have good oral absorption.

-

Distribution: It is likely to distribute into various tissues.

-

Metabolism: As an aldehyde, it is expected to be metabolized by aldehyde dehydrogenases.[29] The α,β-unsaturated system is also a substrate for conjugation with glutathione, a major detoxification pathway.[12]

-

Toxicity: The primary toxicity concern for α,β-unsaturated aldehydes is their reactivity with biological nucleophiles, which can lead to cytotoxicity and genotoxicity.[18][31][32][33] Further in vitro and in vivo studies are necessary to fully characterize its toxicological profile.[32][33][34]

Conclusion and Future Perspectives

α-Chlorocinnamaldehyde is a reactive and versatile molecule with established biological activity as a tyrosinase inhibitor and significant potential as a building block in medicinal chemistry. Its α,β-unsaturated aldehyde scaffold is a double-edged sword, conferring both its biological activity and its potential for toxicity.[3] A thorough understanding of its chemistry, reactivity, and biological effects is essential for its successful application in drug discovery and development. Future research should focus on further elucidating its mechanisms of action beyond tyrosinase inhibition, exploring its potential as an intermediate in the synthesis of novel therapeutic agents, and comprehensively characterizing its ADME/Tox profile to guide its safe and effective use.

References

- The Double-Edged Sword: A Technical Guide to the Biological Activity of Alpha-Beta Unsatur

- Biological interactions of alpha,beta-unsaturated aldehydes. (1989). Free Radical Biology and Medicine.

- PubChem. (n.d.). alpha-Chlorocinnamaldehyde.

- Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. (2007). Toxicological Sciences.

- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic

- Electronic Supplementary Information. (2016). The Royal Society of Chemistry.

- Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells. (1998). Archives of Pharmacal Research.

- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic

- The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. (2010). ChemMedChem.

- Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.

- Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils. (2006). Journal of Lipid Research.

- What will be the reaction of alpha beta unsaturated aldehydes and ketones with ammonia in w

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2022). Molecules.

- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic

- This compound 18365-42-9 wiki. (n.d.). Guidechem.

- Vilsmeier–Haack reaction. (n.d.). Wikipedia.

- Synthesis, characterization, crystal structure, in silico and computational studies on a novel Schiff base derived from α-chlorocinnamaldehyde and 4-aminoantipyrine. (2023). Journal of Molecular Structure.

- a-Chlorocinnamaldehyde 97 18365-42-9. (n.d.). Sigma-Aldrich.

- Synthesis, characterization, crystal structure, in silico and computational studies on a novel Schiff base derived from α-chlorocinnamaldehyde and 4-aminoantipyrine. (2023). Journal of Molecular Structure.

- This compound | 18365-42-9 | FC166841. (n.d.). Biosynth.

- gHMQC NMR Spectrum. (n.d.). University of Utah.

- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences.

- In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin. (2023).

- ADME/Tox Prediction. (n.d.). Profacgen.

- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2020). Frontiers in Chemistry.

- Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. (2017). Royal Society Open Science.

- The ADME and toxicity prediction results. (n.d.).

- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic

- An Evolved Transformer Model for ADME/Tox Prediction. (2024). Molecules.

- Hydrocinnamaldehyde, o-chloro-alpha-methyl-. (n.d.). SpectraBase.

- Compositions containing aromatic aldehydes and their use in treatments. (2012).

- Glutathione-dependent detoxification of alpha-oxoaldehydes by the glyoxalase system: involvement in disease mechanisms and antiproliferative activity of glyoxalase I inhibitors. (1998). Chemico-Biological Interactions.

- Novel process for preparing .alpha.-(trichloromethyl)benzyl alcohols from benzaldehydes. (1985).

- Chloroacetaldehyde patented technology retrieval search results. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules.

- Identification of the Reactive Glutathione Conjugate S-(2-chloroethyl)glutathione in the Bile of 1-bromo-2-chloroethane-treated Rats by High-Pressure Liquid Chromatography and Precolumn Derivatization With O-Phthalaldehyde. (1993). Journal of Pharmacology and Experimental Therapeutics.

- Crystalline pharmaceutical and methods of preparation and use thereof. (2009).

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- Process for the synthesis of thalidomide. (2005).

- Binding of acetaldehyde to a glutathione metabolite: mass spectrometric characterization of an acetaldehyde-cysteinylglycine conjugate. (2001). Alcoholism, Clinical and Experimental Research.

Sources

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scirp.org [scirp.org]

- 7. This compound | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione-dependent detoxification of alpha-oxoaldehydes by the glyoxalase system: involvement in disease mechanisms and antiproliferative activity of glyoxalase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the reactive glutathione conjugate S-(2-chloroethyl)glutathione in the bile of 1-bromo-2-chloroethane-treated rats by high-pressure liquid chromatography and precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. patents.justia.com [patents.justia.com]

- 21. Chloroacetaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 22. US20090298869A1 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]

- 23. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 24. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 26. ADME/Tox Prediction - Profacgen [profacgen.com]

- 27. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 33. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 34. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of α-Chlorocinnamaldehyde

This guide provides a comprehensive analysis of the spectral data of α-chlorocinnamaldehyde, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but a field-proven interpretation of the spectral features. Our approach is rooted in the principles of causality, ensuring that each experimental choice and data interpretation is clearly explained to provide a robust, self-validating analytical framework.

Introduction

α-Chlorocinnamaldehyde, systematically named (Z)-2-chloro-3-phenylprop-2-enal, is an unsaturated aldehyde with the molecular formula C₉H₇ClO.[1] Its structure, featuring a phenyl group, a carbon-carbon double bond, a chlorine atom, and an aldehyde functional group, gives rise to a unique and informative spectral signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms. This guide will walk you through the essential spectroscopic techniques used to characterize this molecule, providing both the data and the expert interpretation necessary for your research.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectra of α-chlorocinnamaldehyde lies in understanding how its molecular structure translates into spectroscopic signals. The diagram below illustrates the atom numbering used for the assignment of NMR signals.

Caption: Molecular structure of α-chlorocinnamaldehyde with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of α-chlorocinnamaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of 12-15 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Causality

The ¹H NMR spectrum of α-chlorocinnamaldehyde is expected to show distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom, as well as the anisotropic effect of the phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 - 10.0 | Singlet (s) | Aldehydic proton (H at C1) |

| ~7.3 - 7.8 | Multiplet (m) | Aromatic protons (Phenyl ring) and Vinylic proton (H at C3) |

Expert Insights:

-

The aldehydic proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift.

-

The aromatic protons will likely appear as a complex multiplet due to their close chemical shifts and potential second-order coupling effects.

-

The vinylic proton at C3 is also expected to be in the aromatic region, further complicating this area of the spectrum. Its chemical shift is influenced by both the phenyl ring and the chlorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation and Causality

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Carbonyl carbon (C1) |

| ~125 - 145 | Aromatic and Vinylic carbons (C2-C8) |

Expert Insights:

-

The carbonyl carbon (C1) is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.

-

The aromatic and vinylic carbons (C2-C8) will appear in a relatively crowded region. The carbon attached to the chlorine atom (C2) will be influenced by its electronegativity. The ipso-carbon of the phenyl ring (C4) is often of lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As α-chlorocinnamaldehyde can be a liquid after melting, a thin film can be prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Data Interpretation and Causality

The IR spectrum of α-chlorocinnamaldehyde is characterized by the presence of strong absorptions corresponding to the carbonyl group, the carbon-carbon double bond, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600 | Medium | C=C stretch (alkene and aromatic) |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Expert Insights:

-

The C=O stretching frequency is lower than that of a saturated aldehyde due to conjugation with the C=C double bond and the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond.

-

The presence of two distinct peaks for the aldehydic C-H stretch (a Fermi doublet) is a characteristic feature of aldehydes.

-

The strong bands in the 800-650 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Data Interpretation and Causality

The mass spectrum of α-chlorocinnamaldehyde will show a molecular ion peak and several fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for chlorine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 166/168 | Moderate | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 165 | High | [M-H]⁺ |

| 131 | Moderate | [M-Cl]⁺ |

| 103 | High | [M-CHO-Cl]⁺ or [C₈H₇]⁺ |

Expert Insights:

-

The molecular ion peak should appear as a doublet at m/z 166 and 168 with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

The loss of a hydrogen atom to give the [M-H]⁺ ion at m/z 165 is a common fragmentation pathway for aldehydes.

-

Cleavage of the C-Cl bond results in a fragment at m/z 131.

-

The base peak is often observed at m/z 103, which can be attributed to the stable tropylium cation or a related phenyl-containing fragment.[1]

Caption: Proposed fragmentation pathway for α-chlorocinnamaldehyde in EI-MS.

Conclusion

The comprehensive spectral analysis of α-chlorocinnamaldehyde using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. Each technique offers a unique piece of the structural puzzle, and when interpreted in concert, they provide a high degree of confidence in the analyte's identity and purity. The causality-driven approach to interpreting the spectral data, as outlined in this guide, empowers researchers to move beyond simple data matching and develop a deeper understanding of the molecular properties that govern the spectroscopic outcomes. This, in turn, enhances the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. alpha-Chlorocinnamaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. α-Chlorocinnamaldehyde. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to Screening the Biological Activity of alpha-Chlorocinnamaldehyde

An In-depth Technical Guide

Executive Summary

alpha-Chlorocinnamaldehyde (α-CCA) is an α,β-unsaturated aldehyde and a halogenated derivative of cinnamaldehyde, the primary flavor and aroma compound in cinnamon. While cinnamaldehyde itself is well-documented for a spectrum of biological activities—including antimicrobial, anti-inflammatory, and specific ion channel modulation—its derivatives remain a compelling area for discovery.[1] The addition of a chlorine atom at the alpha position is predicted to modify the compound's electrophilicity and steric profile, potentially enhancing or altering its biological effects.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically screen the biological activities of α-CCA. Moving beyond a simple checklist of assays, this document emphasizes the causal logic behind experimental design, outlining a multi-tiered screening cascade that begins with foundational safety assessments and progresses to detailed mechanistic inquiries. The protocols described herein are designed as self-validating systems, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: Introduction to this compound (α-CCA)

α-CCA is a synthetic organic compound with the chemical formula C₉H₇ClO.[2] Structurally, it is a cinnamaldehyde molecule with a chlorine atom substituted at the alpha carbon of the propenal group.[3] This substitution is significant; the α,β-unsaturated carbonyl group is a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[4] The electron-withdrawing nature of the chlorine atom can influence the reactivity of this system, a key consideration for its interaction with biological targets. Research on related halogenated cinnamaldehyde analogs, such as α-bromocinnamaldehyde, has shown that such substitutions can significantly enhance antimicrobial efficacy compared to the parent compound.[1][5] This provides a strong rationale for investigating α-CCA as a potentially potent bioactive agent.

This guide will systematically explore a screening strategy to characterize α-CCA's activity profile, focusing on three core areas suggested by the literature on its analogs: cytotoxicity, antimicrobial action, and modulation of inflammatory signaling pathways.

Part 2: Foundational Screening: Cytotoxicity Assessment

Scientific Rationale: Before investigating any specific biological or therapeutic activity, it is imperative to first establish the compound's cytotoxic profile. This initial step is foundational for all subsequent in vitro assays. The goal is to determine the concentration range at which α-CCA exhibits minimal to no toxicity in mammalian cells, thereby ensuring that any observed effects in later experiments are due to specific biological modulation rather than general cell death. The Lactate Dehydrogenase (LDH) release assay is an excellent primary screening tool because it directly measures the loss of plasma membrane integrity, a definitive marker of cytotoxic cell death.[6][7]

Caption: Workflow for determining the cytotoxicity of α-CCA.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is adapted from standard methodologies for colorimetric LDH assays.[7]

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293T for general toxicity, or RAW 264.7 macrophages if subsequent inflammation studies are planned) into a 96-well, flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2X working stock concentration series of α-CCA in complete culture medium from a high-concentration stock (e.g., 100 mM in DMSO). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X α-CCA serial dilutions to the cells. This results in a final volume of 100 µL and the desired 1X concentrations of α-CCA.

-

Controls:

-

Untreated Control (Spontaneous Release): Wells with cells treated only with vehicle control medium.

-

Maximum Release Control: Wells with cells treated with vehicle, to which 10 µL of a lysis solution (e.g., 10X Triton X-100) will be added 45 minutes before the end of the incubation period.

-

Background Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for 24 hours (or a relevant time point) at 37°C, 5% CO₂.

-

Assay Procedure:

-

Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution if required by the kit.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

The results should be plotted on a dose-response curve to determine the IC₅₀ (the concentration that causes 50% cell death). For all subsequent biological activity assays, it is crucial to use α-CCA at concentrations well below the IC₅₀ (e.g., ≤ IC₁₀) to ensure that the observed effects are not artifacts of cytotoxicity.

| Parameter | Description | Example Value |

| Cell Line | Human Embryonic Kidney | HEK293T |

| Exposure Time | 24 hours | 24 h |

| IC₅₀ | 50% Inhibitory Concentration | 150 µM |

| Working Range | Sub-toxic concentration for subsequent assays | 0.5 - 50 µM |

Part 3: Screening for Antimicrobial and Antifungal Activity

Scientific Rationale: Natural aldehydes, particularly cinnamaldehyde, possess well-established antimicrobial properties.[4][8] The electrophilic nature of the α,β-unsaturated carbonyl group allows these compounds to react with microbial proteins and enzymes, disrupting cellular function.[8] Halogenated derivatives often exhibit enhanced activity.[1] Therefore, a primary screen for α-CCA should evaluate its ability to inhibit the growth of clinically relevant bacteria and fungi. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency.[9][10] Furthermore, given that many chronic infections are associated with biofilms, screening for anti-biofilm activity is a critical step in evaluating the therapeutic potential of a new antimicrobial agent.[11][12]

Caption: Potential inhibition points of α-CCA in LPS-induced inflammatory pathways.

Tier 1: Screening for Anti-inflammatory Activity

Experimental Protocol: LPS-Stimulated Macrophage Model

-

Cell Culture: Seed RAW 264.7 murine macrophages at 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various sub-toxic concentrations of α-CCA (determined from the cytotoxicity assay) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.

-

Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells in RIPA buffer for Western blot analysis.

Readout 1: Nitric Oxide (NO) Production (Griess Assay)

-

Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

Readout 2: Pro-inflammatory Cytokine Secretion (ELISA)

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions. [13] Readout 3: Western Blot Analysis of Signaling Pathways

-

Separate proteins from the cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against the phosphorylated and total forms of key signaling proteins: p-p65, total p65 (for NF-κB), p-p38, total p38, p-ERK, and total ERK (for MAPKs). [13][14]3. Use an appropriate loading control (e.g., β-actin or GAPDH).

-

Visualize bands using a chemiluminescence detection system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Data Presentation

| α-CCA (µM) | NO Production (% of LPS Control) | IL-6 Release (% of LPS Control) | p-p65 / total p65 (Fold Change) |

| 0 (LPS only) | 100% | 100% | 5.2 |

| 10 | 75% | 68% | 3.1 |

| 25 | 42% | 35% | 1.8 |

| 50 | 18% | 15% | 1.1 |

Tier 2: Screening for TRPA1 Channel Agonism

Scientific Rationale: TRPA1 is a non-selective cation channel that, when activated, allows an influx of cations, most notably Ca²⁺. [15]This increase in intracellular calcium can be readily detected using fluorescent calcium indicators, making it a robust method for high-throughput screening of channel modulators. [16][17]HEK293T cells, which do not endogenously express TRPA1, can be transiently transfected to express the channel, providing a clean system to test for specific agonist activity.

Caption: Workflow for screening TRPA1 agonists using calcium imaging.

Experimental Protocol: Calcium Imaging Assay

-

Cell Preparation: Transiently transfect HEK293T cells with a plasmid encoding human TRPA1 (hTRPA1). Seed the transfected cells onto black-walled, clear-bottom 96-well imaging plates. Use non-transfected cells as a negative control.

-

Dye Loading: On the day of the experiment, wash the cells with an assay buffer (e.g., HBSS) and incubate them with a fluorescent calcium indicator (e.g., Fluo-8 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol. [17]3. Data Acquisition: Use a fluorescence plate reader or automated microscope capable of kinetic reads (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading (F₀) for 1-2 minutes.

-

Add serial dilutions of α-CCA to the wells and immediately begin recording the change in fluorescence intensity (F) over time (typically 3-5 minutes).

-

As a positive control, add a known TRPA1 agonist like allyl isothiocyanate (AITC) in separate wells.

-

-

Data Analysis: The response is typically quantified as the ratio of peak fluorescence (F) to baseline fluorescence (F₀). Plot the F/F₀ ratio against the α-CCA concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Part 5: Concluding Remarks and Future Directions

This guide outlines a logical, tiered strategy for the initial biological screening of this compound. By starting with a foundational cytotoxicity assessment, researchers can ensure the integrity of subsequent, more specific assays. The proposed workflow efficiently evaluates the compound's potential as an antimicrobial agent and delves into its mechanistic action on key inflammatory and sensory pathways.

Positive "hits" from this screening cascade should be followed by more advanced studies. For example:

-

Antimicrobial Hits: Should be tested against a broader panel of clinical isolates and drug-resistant strains. Time-kill curve assays can determine if the compound is bactericidal or bacteriostatic.

-

Anti-inflammatory Hits: The involvement of specific pathways should be confirmed using selective inhibitors. The next step would be to progress to in vivo models of inflammation, such as LPS-induced endotoxemia or carrageenan-induced paw edema in rodents.

-

TRPA1 Agonism: The mode of action should be confirmed using electrophysiology (patch-clamp), which provides direct evidence of ion channel gating.

This systematic approach provides a robust foundation for characterizing the bioactivity of α-CCA, paving the way for potential development in the fields of infectious disease, inflammation, and beyond.

Part 6: References

-

ResearchGate. (n.d.). Cinnamaldehyde supplementation inhibits the activation of NF-κB in.... Retrieved from [Link]

-

Kim, D. H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Archives of Biochemistry and Biophysics. Retrieved from [Link]

-

MDPI. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. Retrieved from [Link]

-

PubMed. (2024). Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. Retrieved from [Link]

-

PubMed. (2019). Trans-cinnamaldehyde improves neuroinflammation-mediated NMDA receptor dysfunction and memory deficits through blocking NF-κB pathway in presenilin1/2 conditional double knockout mice. Retrieved from [Link]

-

PubMed. (2018). Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Shen, Q., et al. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. PLoS ONE. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Frontiers. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Retrieved from [Link]

-

PubMed. (2018). Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation. Retrieved from [Link]

-

PubMed. (2020). Visualizing TRPA1 in the Plasma Membrane for Rapidly Screening Optical Control Agonists via a Photochromic Ligand Based Fluorescent Probe. Retrieved from [Link]

-

NIH. (n.d.). Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells. Retrieved from [Link]

-

Frontiers. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways. Retrieved from [Link]

-

PubMed. (2020). New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. Retrieved from [Link]

-

NIH. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). TRPA1 Agonist Activity of Probenecid Desensitizes Channel Responses: Consequences for Screening. Retrieved from [Link]

-

ACS Publications. (n.d.). Cinnamaldehyde Prevents Adipocyte Differentiation and Adipogenesis via Regulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and AMP-Activated Protein Kinase (AMPK) Pathways. Retrieved from [Link]

-

MDPI. (2022). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. Retrieved from [Link]

-

PLOS One. (n.d.). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. Retrieved from [Link]

-

DOI. (n.d.). Synthesis, X-ray crystal structure and antimicrobial activity of phosphorylated derivatives of α-bromocinnamaldehyde. Retrieved from [Link]

-

CORE. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

-

PubMed. (2012). TRPA1 agonist activity of probenecid desensitizes channel responses: consequences for screening. Retrieved from [Link]

-

ACS Publications. (2024). Identification of a Nonelectrophilic and Selective TRPA1 Agonist for Alleviation of Inflammatory Pain through Channel Desensitization. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models. Retrieved from [Link]

-

PubMed. (2008). TRPA1 agonists--allyl isothiocyanate and cinnamaldehyde--induce adrenaline secretion. Retrieved from [Link]

-

PubMed. (2013). Bimodal effects of cinnamaldehyde and camphor on mouse TRPA1. Retrieved from [Link]

-

PubMed. (2020). Cinnamaldehyde protects against oxidative stress and inhibits the TNF‑α‑induced inflammatory response in human umbilical vein endothelial cells. Retrieved from [Link]

-

PubMed. (2020). Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats. Retrieved from [Link]

-

MDPI. (n.d.). The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon. Retrieved from [Link]

-

NIH. (n.d.). Cinnamaldehyde reduces inflammatory responses in chronic rhinosinusitis by inhibiting TRPM8 expression. Retrieved from [Link]

-

PubMed. (2011). The antimicrobial activities of the cinnamaldehyde adducts with amino acids. Retrieved from [Link]

-

Situ Biosciences. (n.d.). Antimicrobial Preservatives and Additives – Aldehydes. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

CDC. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. This compound | C9H7ClO | CID 5899053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-氯代肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli | PLOS One [journals.plos.org]

- 5. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 8. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 9. woah.org [woah.org]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 12. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions | MDPI [mdpi.com]

- 14. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visualizing TRPA1 in the Plasma Membrane for Rapidly Screening Optical Control Agonists via a Photochromic Ligand Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery, History, and Synthesis of α-Chlorocinnamaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Chlorocinnamaldehyde (alpha-Chlorocinnamaldehyde) is a halogenated derivative of cinnamaldehyde, the principal flavor and aroma component of cinnamon. While cinnamaldehyde itself has been the subject of extensive research for its broad range of biological activities, the introduction of an α-chloro substituent significantly modulates its chemical reactivity and biological profile. This guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of α-Chlorocinnamaldehyde. It traces the evolution of its synthesis from plausible 19th-century methods to modern, efficient protocols. Furthermore, it delves into its known biological mechanisms, particularly as a tyrosinase inhibitor, and explores potential signaling pathway interactions relevant to drug development, supported by detailed experimental procedures and mechanistic diagrams.

Introduction and Significance

α-Chlorocinnamaldehyde, systematically named (2Z)-2-chloro-3-phenylprop-2-enal, is an α,β-unsaturated aldehyde featuring a chlorine atom at the carbon adjacent to the carbonyl group. This substitution pattern creates a unique electronic environment, enhancing the electrophilicity of the molecule and influencing its reactivity and biological interactions. Its structural similarity to cinnamaldehyde, a compound known to modulate inflammatory pathways, positions α-Chlorocinnamaldehyde as a molecule of interest for therapeutic development. Understanding its history, synthesis, and chemical behavior is foundational for harnessing its potential in medicinal chemistry and materials science.

Discovery and Historical Context

Pinpointing the definitive first synthesis of α-Chlorocinnamaldehyde is challenging, as its origins likely lie in the foundational period of organic chemistry in the late 19th century, with publications in journals not readily accessible by modern digital search. However, early work on related compounds provides a strong contextual basis for its discovery.

One of the earliest relevant syntheses in this chemical family was reported in an 1874 edition of Berichte der deutschen chemischen Gesellschaft[1]. While this specific article focused on nitro- and chlorocinnamaldehydes, it establishes that the synthesis and characterization of halogenated cinnamaldehyde derivatives were an area of active research during this era. It is highly probable that α-Chlorocinnamaldehyde was first prepared using one of the classic named reactions being developed at the time, such as a variation of the Vilsmeier-Haack or Darzens reactions.

The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, allows for the formylation of electron-rich aromatic compounds and could be adapted to produce α-halo-α,β-unsaturated aldehydes[2]. Another plausible early route is the Darzens condensation , discovered in 1904, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester[3]. A modification of this reaction using an α,α-dihaloester could foreseeably lead to the formation of an α-halo-α,β-unsaturated aldehyde after rearrangement. These methods, while groundbreaking for their time, often suffered from harsh reaction conditions and limited yields, driving the need for more refined synthetic strategies.

Evolution of Synthesis

The synthesis of α-Chlorocinnamaldehyde has evolved from these classical, often low-yielding methods to highly efficient and stereoselective modern protocols.

Classical Synthetic Approaches

A plausible classical approach to α-Chlorocinnamaldehyde involves a Vilsmeier-type formylation. This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a formylating agent on a suitable precursor[4][5].

Plausible Classical Protocol: Vilsmeier-Haack Type Synthesis

This protocol is a representative reconstruction based on the principles of the Vilsmeier-Haack reaction as it might have been applied to a suitable phenylpropane precursor.

Step 1: Formation of the Vilsmeier Reagent

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF, 1.5 eq.) to 0°C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF, maintaining the temperature below 10°C.

-

Causality: This exothermic reaction forms the electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺Cl⁻, known as the Vilsmeier reagent. Keeping the temperature low is critical to prevent degradation of the reagent.

-

-

Stir the mixture at 0°C for 30 minutes until a crystalline precipitate of the reagent forms.

Step 2: Formylation and Chlorination

-

Dissolve a suitable substrate, such as phenylpropionaldehyde (1.0 eq.), in an inert solvent like dichloromethane (DCM).

-

Add the substrate solution dropwise to the Vilsmeier reagent slurry at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The electron-rich substrate attacks the electrophilic Vilsmeier reagent. The subsequent workup with water hydrolyzes the intermediate iminium salt to the aldehyde and introduces the chloro- group at the alpha position.

-

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield α-Chlorocinnamaldehyde.

Modern Synthetic Method: Catalytic Olefination

A significant advancement in the synthesis of α-Chlorocinnamaldehydes was reported by Nenajdenko et al. in 2004. This method provides a simple and efficient transformation of aromatic aldehydes into the target compound via a catalytic olefination reaction.

Modern Protocol: Catalytic Olefination of Benzaldehyde Hydrazone

This protocol is based on the procedure described by Nenajdenko, V. et al. in Synthesis (2004).

Step 1: Preparation of the Hydrazone

-

To a solution of benzaldehyde (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

-

Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude benzaldehyde hydrazone, which can often be used in the next step without further purification.

Step 2: Catalytic Olefination

-

In a reaction flask under an inert atmosphere (e.g., Argon), add the benzaldehyde hydrazone (1.0 eq.), 2-trichloromethyl-1,3-dioxolane (1.2 eq.), and a catalytic amount of Copper(I) Chloride (CuCl, 10 mol%).

-

Add a suitable solvent, such as 1,2-dichloroethane.

-

Heat the mixture to reflux (approximately 83°C) and stir for 12-24 hours.

-

Causality: The Cu(I) catalyst facilitates a complex cycle involving the hydrazone and the trichloromethyl compound, leading to the formation of a dichlorovinyl intermediate. Subsequent hydrolysis of the acetal and elimination yields the α-Chlorocinnamaldehyde. This catalytic approach avoids the stoichiometric use of harsh reagents.

-

Step 3: Hydrolysis and Purification

-

After cooling, quench the reaction with an aqueous solution of hydrochloric acid (10%).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate acetal.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil by vacuum distillation or column chromatography to afford pure α-Chlorocinnamaldehyde.

Physicochemical and Spectroscopic Properties

α-Chlorocinnamaldehyde is typically a liquid at room temperature with a brownish hue after melting. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18365-42-9 | |

| Molecular Formula | C₉H₇ClO | |

| Molecular Weight | 166.60 g/mol | |

| Melting Point | 20-22 °C | |

| Boiling Point | 107-108 °C at 3 mmHg | |

| Refractive Index (n20/D) | 1.64 | |

| Appearance | Brown liquid after melting |

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. Key spectral features include:

-

¹H NMR: Signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons of the phenyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, the two vinylic carbons (one bearing the chlorine), and the aromatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the unsaturated aldehyde, typically around 1680-1700 cm⁻¹, and bands for the C=C double bond and aromatic ring.

-

Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

Applications in Research and Drug Development

The unique chemical structure of α-Chlorocinnamaldehyde makes it a valuable compound in both synthetic chemistry and pharmacology.

Chemical Reactivity and Synthetic Utility

The presence of the α-chloro group, combined with the conjugated system, makes the molecule a versatile synthetic intermediate. It can undergo:

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles.

-

Reduction: The aldehyde can be selectively reduced to an alcohol.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

-

Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions.

It has also been investigated as a corrosion inhibitor for iron in acidic media.

Biological Activity and Therapeutic Potential

The biological activities of α-Chlorocinnamaldehyde are an area of growing interest, particularly for drug development professionals.